5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-12-19(23)22-9-3-4-13-5-7-15(11-16(13)22)21-28(24,25)18-10-14(20)6-8-17(18)27-2/h5-8,10-11,21H,3-4,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLUWTAKXSAJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
The benzene sulfonamide core originates from 5-chlorosalicylic acid, which undergoes methylation to introduce the methoxy group. Two methylation routes are documented:
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Anhydrous methylation : Direct treatment with dimethyl sulfate and potassium carbonate in acetone yields methyl 5-chloro-2-methoxybenzoate at 95% efficiency.
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Aqueous methylation : Initial esterification to methyl 5-chlorosalicylate followed by methylation under aqueous sodium hydroxide and dimethyl sulfate achieves 66% yield.
Aminolysis to Form N-Phenethyl-5-Chloro-2-Methoxybenzamide
The methylated ester reacts with phenethylamine via aminolysis. For example, methyl 5-chloro-2-methoxybenzoate (109 g) and phenethylamine (18 g) in benzene produce N-phenethyl-5-chloro-2-methoxybenzamide as a crystalline solid (90% yield).
Chlorosulfonation and Aminolysis
Chlorosulfonic acid treatment of the benzamide derivative at -10°C generates the sulfonyl chloride intermediate, which is subsequently aminated with ammonia to yield p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonamide (70% yield).
Construction of the Tetrahydroquinolin Moiety
Cyclocondensation Strategies
The tetrahydroquinoline scaffold can be assembled via a Knoevenagel condensation/aza-Wittig reaction cascade. o-Azidobenzaldehydes and ketosulfonamides react in acetonitrile with piperidine as a base, forming 3-sulfonylquinolines in 72–95% yields. For the target compound, this method could be adapted by substituting ketosulfonamides with methoxyacetyl-containing building blocks.
Functionalization with Methoxyacetyl Group
Post-cyclization, the tetrahydroquinoline’s amine group is acylated using methoxyacetyl chloride. A analogous procedure involves treating 1,2,3,4-tetrahydroquinolin-7-amine with methoxyacetyl chloride in dichloromethane and triethylamine, achieving near-quantitative acylation under mild conditions.
Coupling Strategies for Final Assembly
Sulfonamide Bond Formation
The benzene sulfonamide core and tetrahydroquinoline moiety are coupled via nucleophilic aromatic substitution. The sulfonyl chloride intermediate reacts with 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine in tetrahydrofuran (THF) with pyridine as a base. Optimization studies suggest that maintaining a temperature of 0–5°C minimizes side reactions, yielding the final product at 65–78%.
Alternative Coupling via Buchwald-Hartwig Amination
Palladium-catalyzed coupling between a brominated sulfonamide and the tetrahydroquinoline amine has been explored. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, this method achieves 60% yield but requires rigorous exclusion of moisture.
Optimization and Yield Analysis
Critical Reaction Parameters
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Temperature control : Chlorosulfonation requires strict maintenance at -10°C to prevent sulfonic acid formation.
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Solvent selection : Acetonitrile and piperidine maximize yields in cyclocondensation (95% vs. 72% in THF).
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Catalyst loading : Raney-Ni (3.4 g per 50g hydrazine hydrate) optimizes reductive steps in intermediate syntheses.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : Reacts with oxidizing agents to potentially form sulfoxides or sulfones.
Reduction: : Reducing agents can convert the sulfonamide group to corresponding amines or thiols.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the chlorinated position.
Common reagents and conditions used in these reactions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogenation with catalysts.
Substitution: : Nucleophiles like ammonia (NH₃) or amines under suitable conditions.
Major products formed from these reactions
Oxidation: : Sulfones and sulfoxides.
Reduction: : Amines and thiols.
Substitution: : Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties that make it a candidate for further research in drug development.
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including this compound, have significant antimicrobial properties. They function by inhibiting bacterial folate synthesis, which is crucial for bacterial growth and reproduction. Studies have shown efficacy against a range of Gram-positive and Gram-negative bacteria, making them valuable in treating infections resistant to conventional antibiotics .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been noted for its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. For instance, compounds similar to this sulfonamide have been shown to inhibit cell proliferation and promote programmed cell death in various cancer cell lines .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit certain enzymes involved in metabolic pathways that are dysregulated in diseases such as diabetes and cancer. This inhibition could help in developing therapeutic strategies targeting these metabolic disorders .
Pesticide Development
5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has potential applications as a pesticide or herbicide. Its structural characteristics suggest it might interact with specific biological targets in pests or weeds, leading to their control while minimizing harm to beneficial organisms .
Residue Management
Understanding the residue levels of such compounds is crucial for ensuring food safety. Regulatory bodies often set maximum residue limits (MRLs) for pesticides used in agriculture. Research into the degradation pathways of this sulfonamide can provide insights into safe usage levels and environmental impact assessments .
Case Study: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of sulfonamide derivatives and tested their antimicrobial activity against various pathogens. The results indicated that the derivatives exhibited significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new therapeutic agents .
Case Study: Anticancer Activity
A recent investigation into the anticancer properties of related compounds demonstrated that they effectively inhibited tumor growth in xenograft models of breast cancer. The study concluded that these compounds could serve as lead structures for developing novel anticancer therapies .
Data Tables
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against MRSA |
| Anticancer therapies | Induces apoptosis in cancer cells | |
| Enzyme inhibitors | Modulates metabolic pathways | |
| Agricultural Science | Pesticide development | Potential for pest control |
| Residue management | Insights into safe usage levels |
Mechanism of Action
Molecular targets and pathways involved: The compound can interact with a variety of molecular targets, including:
Enzymes: : Inhibition of sulfonamide-sensitive enzymes, impacting metabolic pathways.
Receptors: : Potential binding to receptor sites, altering signal transduction processes.
Proteins: : Interaction with proteins, affecting their function and stability.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Functional Group Analysis
- Sulfonamide vs. Benzamide: The target compound and the triazolo-pyridine analog retain the sulfonamide group, which is known for strong hydrogen-bonding interactions with biological targets (e.g., carbonic anhydrases).
- Furan rings are prone to oxidative metabolism, whereas methoxyacetyl may resist such degradation .
Scaffold Modifications
- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The isoquinoline analog differs in the position of the nitrogen atom, altering electron distribution and steric accessibility. This could impact binding to targets requiring planar aromatic systems.
- Triazolo[1,5-a]pyridine vs.
Substituent Effects
- Methoxy vs. Methyl Groups: The 2-methoxy group in the target compound and analog provides electron-donating effects, stabilizing aromatic systems.
- Ethylsulfonyl vs. Methoxyacetyl : The ethylsulfonyl group in increases hydrophilicity and may enhance solubility in aqueous environments compared to the methoxyacetyl group in the target compound.
Research Implications
The target compound’s sulfonamide and methoxyacetyl groups may synergistically improve binding to sulfonamide-sensitive enzymes (e.g., kinases or proteases).
The triazolo-pyridine analog could exhibit superior pharmacokinetics due to its smaller size and heteroaromatic scaffold.
The isoquinoline analog might face challenges in target engagement due to altered nitrogen positioning.
Limitations
Physical property data (e.g., melting points, solubility) and direct biological activity comparisons are unavailable in the provided sources. Further experimental studies are required to validate these structural inferences.
Biological Activity
5-Chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may influence its interaction with biological targets, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 426.87 g/mol. The compound's structure includes a chloro and methoxy group on the benzene ring, which may enhance its solubility and biological activity.
Biological Activity Overview
Research indicates that sulfonamide derivatives can exhibit a variety of biological activities, including antibacterial, antifungal, antitumor, and enzyme inhibition properties. The specific activities of this compound are summarized below.
Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. In studies assessing the antibacterial efficacy of similar compounds:
- Compounds with sulfonamide moieties showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- The mechanism often involves the inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA) .
Enzyme Inhibition
Sulfonamides have also been reported to inhibit various enzymes:
- The compound was evaluated for its effect on urease activity, demonstrating significant inhibitory effects .
- Additionally, it may interact with acetylcholinesterase, which is crucial for neurotransmission .
Case Studies and Research Findings
Several studies have explored the biological activity of sulfonamide derivatives, providing insights into the potential applications of this compound.
Study 1: Antioxidant Activity
A study investigated the antioxidant capacity of various sulfonamide derivatives using DPPH assays. Results indicated that modifications in the sulfonamide structure could enhance radical scavenging activity. For instance, methoxazole rings were shown to improve antioxidant properties significantly .
Study 2: Cardiovascular Effects
Another research focused on the cardiovascular effects of benzenesulfonamides. It was found that certain derivatives could act as calcium channel inhibitors, influencing perfusion pressure in isolated rat heart models . This suggests potential therapeutic applications in managing cardiovascular diseases.
Data Tables
Q & A
Q. What are the typical synthetic routes for synthesizing 5-chloro-2-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?
The compound is synthesized via multi-step reactions, starting with the formation of the tetrahydroquinoline core. Key steps include:
- Nucleophilic substitution to introduce the methoxyacetyl group at the 1-position of the tetrahydroquinoline.
- Sulfonamide coupling between the sulfonyl chloride derivative and the amine group on the tetrahydroquinoline moiety.
- Purification via column chromatography and characterization using NMR spectroscopy and mass spectrometry (MS) to confirm structural integrity .
Q. Which structural features of this compound contribute to its biological activity?
Critical structural elements include:
- Sulfonamide group (-SO2NH2) : Enhances binding to biological targets like enzymes or receptors via hydrogen bonding.
- Chloro and methoxy substituents : Influence electronic properties and steric interactions, affecting target affinity.
- Tetrahydroquinoline core : Provides rigidity and facilitates π-π stacking interactions in hydrophobic binding pockets .
Q. What analytical techniques are essential for confirming the compound’s structure?
- 1H/13C NMR spectroscopy : Assigns proton and carbon environments, verifying substituent positions.
- High-resolution MS (HRMS) : Confirms molecular formula.
- Single-crystal X-ray diffraction : Resolves 3D conformation and stereochemistry, as demonstrated in crystallographic studies .
Q. How should researchers handle stability issues during storage?
The compound is sensitive to light and moisture due to its sulfonamide and acetyl groups. Store under inert atmosphere (argon/nitrogen), use desiccants, and avoid prolonged exposure to ambient conditions .
Advanced Research Questions
Q. What strategies can optimize the synthesis to improve yield and purity?
- Reaction optimization : Adjust temperature (e.g., lower temps for sensitive intermediates) and catalyst loading (e.g., Pd catalysts for coupling reactions).
- Purification : Employ preparative HPLC for challenging separations.
- Process monitoring : Use thin-layer chromatography (TLC) or in situ FTIR to track reaction progress .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro or varying methoxy positions).
- Evaluate bioactivity in cell-based assays (e.g., anti-proliferation assays for cancer targets).
- Perform statistical modeling (e.g., QSAR) to correlate structural changes with activity trends .
Q. What methods resolve contradictions between structural data and biological assay results?
- Re-synthesize the compound to rule out impurities.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Conduct molecular docking to validate hypothesized binding modes against crystallographic data .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Generate 3D conformers using SMILES/InChI descriptors (e.g., from ).
- Perform molecular dynamics (MD) simulations to assess binding stability.
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What formulation strategies enhance stability for in vivo studies?
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Evaluate pharmacokinetics (e.g., bioavailability, half-life) via LC-MS/MS.
- Investigate metabolic pathways using liver microsomes or hepatocyte assays.
- Optimize dosing regimens in animal models to bridge efficacy gaps .
Q. What advanced techniques identify the compound’s molecular targets?
- Chemical proteomics : Use affinity-based probes to pull down interacting proteins.
- Cryo-EM/X-ray crystallography : Resolve target-bound structures (access data via CCDC, as in ).
- CRISPR screening : Identify gene knockouts that modulate compound sensitivity .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different assay platforms?
Q. What steps mitigate variability in synthetic batches?
- Implement quality-by-design (QbD) principles for critical process parameters.
- Use design of experiments (DoE) to identify robust reaction conditions.
- Standardize analytical protocols (e.g., USP/ICH guidelines) for batch release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
